Toceranib - 356068-94-5

Toceranib

Catalog Number: EVT-285890
CAS Number: 356068-94-5
Molecular Formula: C22H25FN4O2
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Toceranib Phosphate (has salt form).

Sunitinib Malate

  • Relevance: Sunitinib's structural and functional similarities to toceranib make it a relevant compound. Both drugs exhibit inhibitory activity against VEGFR, PDGFR, and KIT, suggesting a shared mechanism of action []. Sunitinib's use in human medicine for treating cancers with similar genetic drivers to those found in canine cancers makes it a valuable reference point for understanding toceranib's potential applications and limitations in veterinary oncology [].

Imatinib Mesylate (Gleevec)

    Sorafenib

      Cyclophosphamide

        Piroxicam

        • Relevance: Piroxicam is often used concurrently with toceranib for its analgesic and potential antitumor properties [, ]. Studies have investigated the safety and efficacy of combining toceranib with piroxicam, particularly in dogs with mast cell tumors and other cancers. While the combination was generally well-tolerated, the potential for overlapping gastrointestinal adverse events necessitates careful monitoring [].
        Synthesis Analysis

        The synthesis of toceranib phosphate involves several key steps:

        1. Starting Materials: The synthesis begins with the preparation of a substituted phenyl group that is crucial for the activity of the final product.
        2. Reactions: The process typically includes reactions such as nucleophilic substitutions and coupling reactions to form the core structure of toceranib. Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
        3. Purification: After synthesis, purification methods such as crystallization or chromatography are employed to isolate toceranib phosphate from by-products and unreacted materials.

        The detailed methodologies can vary, but they generally follow established protocols for synthesizing small-molecule kinase inhibitors, emphasizing the importance of purity and structural integrity in the final product .

        Molecular Structure Analysis

        Toceranib phosphate has a complex molecular structure characterized by:

        • Chemical Formula: C21_{21}H22_{22}N5_{5}O3_{3}P
        • Molecular Weight: Approximately 409.4 g/mol
        • Structural Features: The molecule contains a phenyl ring, a pyrimidine derivative, and multiple functional groups that contribute to its biological activity.

        The three-dimensional conformation of toceranib allows it to effectively bind to its target kinases, inhibiting their activity and disrupting signaling pathways involved in tumor growth .

        Chemical Reactions Analysis

        Toceranib participates in various chemical reactions primarily involving:

        • Inhibition of Receptor Tyrosine Kinases: Toceranib binds to the ATP-binding site of receptor tyrosine kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.
        • Metabolism: In vivo studies indicate that toceranib undergoes metabolic transformations primarily in the liver, leading to various metabolites that retain some biological activity .

        These reactions are critical for its therapeutic effects and influence its pharmacokinetics and pharmacodynamics.

        Mechanism of Action

        Toceranib exerts its anticancer effects through several mechanisms:

        1. Inhibition of KIT Phosphorylation: By binding to the KIT receptor, toceranib prevents its phosphorylation, which is essential for activating pathways that promote cell proliferation and survival.
        2. Multi-Target Activity: In addition to KIT, toceranib inhibits other receptor tyrosine kinases such as vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptors, contributing to its broad-spectrum efficacy against tumors.
        3. Induction of Apoptosis: Toceranib has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased apoptotic markers .

        This multifaceted action profile makes it effective against various tumors in veterinary oncology.

        Physical and Chemical Properties Analysis

        Toceranib phosphate exhibits several notable physical and chemical properties:

        • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
        • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
        • pH Sensitivity: Its solubility and stability can vary significantly with changes in pH, which is crucial for formulation development .

        These properties are essential for understanding its formulation as a pharmaceutical product.

        Applications

        Toceranib phosphate is primarily used in veterinary medicine for:

        • Treatment of Canine Mast Cell Tumors: It is indicated for dogs with advanced mast cell tumors that cannot be surgically removed or have metastasized.
        • Research Applications: Toceranib serves as a model compound for studying receptor tyrosine kinase inhibition and resistance mechanisms in cancer therapy .
        • Comparative Oncology Studies: Its use in canine models provides insights into similar human cancers, facilitating translational research efforts aimed at developing new therapies for humans .
        Historical Development and FDA Approval for Canine Mast Cell Tumors

        Development Timeline and Regulatory Milestones

        Toceranib emerged from systematic drug development efforts initiated by SUGEN (later acquired by Pfizer) as SU11654, a sister compound to the human anticancer drug sunitinib (SU11248) [5] [8]. The compound underwent extensive evaluation through multicenter clinical trials specifically designed for veterinary patients. The pivotal phase III trial demonstrated significant biological activity in dogs with recurrent grade II/III MCTs, with 60% of treated dogs experiencing tumor disappearance, shrinkage, or growth arrest compared to placebo controls [2] [4]. On June 3, 2009, the U.S. Food and Drug Administration (FDA) granted approval for toceranib phosphate (Palladia®) as the first veterinary-specific anticancer drug, establishing a new regulatory precedent for species-targeted oncology therapeutics [2] [4]. This approval was based on robust clinical evidence showing a statistically significant improvement in tumor response rates and quality of life metrics in responder animals [4].

        Mechanism of Action and Molecular Targets

        Toceranib exerts its therapeutic effects through reversible inhibition of specific receptor tyrosine kinases by competitively binding to the ATP-binding site, thereby preventing receptor phosphorylation and subsequent downstream signaling [1] [5]. Its primary molecular targets include:

        • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Inhibition disrupts tumor angiogenesis
        • Platelet-Derived Growth Factor Receptor (PDGFR): Targets stromal support and pericyte function
        • Stem Cell Factor Receptor (KIT): Directly inhibits oncogenic signaling in MCTs
        • FMS-like Tyrosine Kinase 3 (FLT-3) and Colony-Stimulating Factor 1 Receptor (CSF-1R): Modulates tumor microenvironment [1] [5] [8]

        Table 1: Primary Kinase Targets of Toceranib and Their Oncogenic Functions

        Molecular TargetInhibition LevelOncogenic FunctionTumor Relevance
        VEGFR2 (KDR)HighAngiogenesis signalingTumor vasculature development
        PDGFRβHighStromal support signalingTumor microenvironment
        KITHighMast cell proliferationPrimary target in MCTs
        FLT-3ModerateHematopoietic signalingMyeloid malignancies
        CSF-1RModerateMacrophage differentiationTumor-associated macrophages

        Comprehensive kinome profiling has revealed that toceranib exhibits activity against additional kinase targets, including RET (rearranged during transfection) and JAK (Janus kinase) family members, suggesting broader biological effects than originally characterized [1] [5]. This polypharmacology contributes to its dual mechanism of action: direct antitumor effects through inhibition of oncogenic drivers (particularly mutated KIT in MCTs) and indirect anti-angiogenic effects through disruption of tumor vasculature [1] [5]. The compound's efficacy is significantly enhanced in MCTs harboring activating mutations in KIT, particularly internal tandem duplications (ITDs) in the juxtamembrane domain (exon 11), which occur in approximately 30% of intermediate to high-grade canine MCTs [3] [6].

        Clinical Evidence and Treatment Outcomes

        Post-approval clinical studies have expanded the understanding of toceranib's therapeutic profile beyond the initial registration trials. In the landmark study leading to FDA approval, dogs with recurrent MCTs receiving toceranib exhibited an objective response rate (ORR) of 42.8% (21 complete responses, 41 partial responses) compared to 7.9% in placebo-treated controls [1] [5]. Importantly, dogs achieving objective responses experienced a median duration of response of 12 weeks and a median time to tumor progression of 18.1 weeks [5]. Subsequent research demonstrated that MCTs bearing activating KIT mutations were significantly more likely to achieve complete remission compared to KIT-wildtype tumors, establishing mutation status as a predictive biomarker for treatment response [1] [6].

        Table 2: Clinical Response Rates in Canine Mast Cell Tumors Treated with Toceranib

        Response CategoryBlinded Phase (%)Placebo-Escape Phase (%)Overall Response (%)
        Complete Response (CR)7/86 (8.1%)14/58 (24.1%)21/145 (14.5%)
        Partial Response (PR)25/86 (29.1%)16/58 (27.6%)41/145 (28.3%)
        Stable Disease (SD)Not reportedNot reportedSignificant proportion
        Overall Response Rate37.2%41.4%42.8%

        The biological activity of toceranib extends beyond direct tumor cytotoxicity to include immunomodulatory effects. Treatment significantly reduces the number and percentage of regulatory T cells (Tregs) in the peripheral blood of treated dogs, with a concomitant increase in interferon-γ serum concentrations [1]. This reduction in immunosuppressive Treg populations potentially enhances antitumor immunity, although clinical trials combining toceranib with other immunomodulators have not demonstrated significant additive benefits in certain cancer types [1].

        Properties

        CAS Number

        356068-94-5

        Product Name

        Toceranib

        IUPAC Name

        5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide

        Molecular Formula

        C22H25FN4O2

        Molecular Weight

        396.5 g/mol

        InChI

        InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-

        InChI Key

        SRSGVKWWVXWSJT-ATVHPVEESA-N

        SMILES

        CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

        Solubility

        Soluble in DMSO, not in water

        Synonyms

        PHA-291639; PHA291639; PHA 291639; SU-11654; SU 11654; SU11654; Toceranib; Toceranib phosphate; Brand name: Palladia.

        Canonical SMILES

        CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

        Isomeric SMILES

        CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.